molecular formula C10H7N3O B1436509 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 30750-23-3

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No. B1436509
CAS RN: 30750-23-3
M. Wt: 185.18 g/mol
InChI Key: VKPPRAWHRPCNBO-UHFFFAOYSA-N
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Patent
US09145376B2

Procedure details

2-Cyanoethanethioamide (1.00 g, 10.0 mmol) and bromoethane (821 μL, 11.0 mmol) were added to an ethanolic solution of sodium ethoxide (11.5 mmol, 5.3 mL). The resulting mixture was stirred for 6 hours, 2-aminobenzoic acid (1.50 g, 10.9 mmol) was added, and the reaction was refluxed overnight with stirring. A solid precipitate formed upon cooling of the reaction mixture, which was recovered by vacuum filtration and washed sequentially with ethanol, water, ethanol, and diethyl ether. The solid was then dried to yield 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (872 mg, 47%). 1NMR (400 MHz, DMSO-d6) δ ppm 4.17 (s, 2H), 7.53 (t, J=7.5 Hz, 1H), 7.68 (d, J=7.9 Hz, 1H), 7.83 (t, J=7.8 Hz, 1H), 8.10 (dd, J1=7.9 Hz, J2=1.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
821 μL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](=S)[NH2:5])#[N:2].BrCC.[O-]CC.[Na+].[NH2:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=O>>[O:19]=[C:17]1[C:16]2[C:15](=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:14]=[C:4]([CH2:3][C:1]#[N:2])[NH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC(N)=S
Name
Quantity
821 μL
Type
reactant
Smiles
BrCC
Name
Quantity
5.3 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling of the reaction mixture, which
FILTRATION
Type
FILTRATION
Details
was recovered by vacuum filtration
WASH
Type
WASH
Details
washed sequentially with ethanol, water, ethanol, and diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was then dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1NC(=NC2=CC=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 872 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.